2-(2,5-Dimethoxybenzoyl)benzoic acid

Description

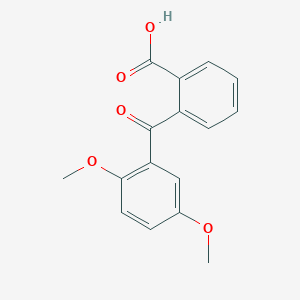

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethoxybenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-10-7-8-14(21-2)13(9-10)15(17)11-5-3-4-6-12(11)16(18)19/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLPSIPGXQUFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320728 | |

| Record name | 2-(2,5-dimethoxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76526-29-9 | |

| Record name | NSC363879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-dimethoxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 2 2,5 Dimethoxybenzoyl Benzoic Acid and Its Analogues

Classic Synthetic Pathways: Friedel-Crafts Acylation Approaches

The most direct and established method for synthesizing 2-aroylbenzoic acids, including the target compound, is the Friedel-Crafts acylation. This powerful C-C bond-forming reaction has been a cornerstone of aromatic chemistry for over a century. nih.gov

Reaction Pathways from Phthalic Anhydride (B1165640) and Substituted Dimethoxybenzene Precursors

The synthesis of 2-(2,5-Dimethoxybenzoyl)benzoic acid is classically achieved through the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) with phthalic anhydride. In this electrophilic aromatic substitution reaction, the phthalic anhydride serves as the acylating agent. The reaction is typically facilitated by a Lewis acid catalyst, which activates the anhydride, making it more electrophilic. The electron-rich 1,4-dimethoxybenzene then attacks the activated anhydride, leading to the formation of the desired keto-acid product. The electrophile preferentially attacks the position ortho to one of the methoxy (B1213986) groups, which is also para to the other, due to the strong activating and directing effects of the methoxy substituents.

This general pathway is analogous to the synthesis of other benzoylbenzoic acids, such as the reaction between phthalic anhydride and benzene (B151609) to form 2-benzoylbenzoic acid. google.com The fundamental mechanism involves the generation of an acylium ion or a polarized complex between the anhydride and the catalyst, which is then attacked by the aromatic substrate.

Investigation of Catalytic Systems and Optimization of Reaction Conditions

The efficiency of the Friedel-Crafts acylation is highly dependent on the catalytic system and the reaction conditions. Aluminum chloride (AlCl₃) is the most traditional and widely used catalyst for this transformation. nih.gov However, research has focused on optimizing conditions to improve yields and minimize waste.

Key parameters for optimization include the choice and amount of catalyst, solvent, temperature, and reaction time. For instance, in related acylations of aromatic compounds with phthalic anhydride, catalyst loading is a critical factor; reducing the catalyst amount can sometimes lead to a significant decrease in product yield. nih.gov Some processes utilize an excess of the aromatic substrate or specific solvents like nitrobenzene (B124822) or carbon disulfide. colab.ws

Modern approaches have explored alternative and greener catalytic systems. These include:

Ionic Liquids: Chloroaluminate ionic liquids, such as [bmim]Cl·AlCl₃, have been used as both catalyst and solvent for Friedel-Crafts reactions, sometimes allowing for milder reaction conditions. chemicalbook.com

Solid Acid Catalysts: Heterogeneous catalysts like Hβ zeolite have been investigated for the acylation of benzene with phthalic anhydride, offering potential advantages in terms of catalyst recovery and reuse. researchgate.net

Mechanochemistry: Solvent-free approaches using ball-milling have been developed for Friedel-Crafts acylations. nih.gov These methods can reduce the environmental impact by eliminating the need for toxic solvents. nih.gov

The table below summarizes findings from the optimization of a representative Friedel-Crafts acylation reaction.

| Entry | Catalyst | Catalyst Equivalents | Time (h) | Conditions | Yield (%) | Reference |

| 1 | AlCl₃ | 1.0 | 1 | Ball Mill | Low | nih.gov |

| 2 | AlCl₃ | 2.5 | 2 | Ball Mill | 79 | nih.gov |

| 3 | [bmim]Cl·AlCl₃ | N/A | 7 | 40°C | 86 | chemicalbook.com |

| 4 | AlCl₃ | 0.2 (molar ratio to reactants) | 2 | 70°C, Benzene | 23 | google.com |

Table data is illustrative of general Friedel-Crafts optimization and may not be specific to the title compound.

Advanced Synthetic Strategies for Related Complex Chemical Architectures

Beyond the direct acylation, multi-step pathways are employed to build more complex molecules where a benzoyl benzoic acid structure serves as a key intermediate.

Multi-Step Synthesis Pathways Involving Functionalized Benzoyl Benzoic Acid Structures

The 2-benzoylbenzoic acid framework is a valuable precursor in the synthesis of more elaborate molecules like anthraquinones and other polycyclic systems. researchgate.netdtic.mil For example, substituted 2-benzoylbenzoic acids can undergo intramolecular cyclization under acidic conditions to form anthraquinones.

Furthermore, complex organic molecules are often assembled through carefully designed multi-step reaction sequences where the purity and yield of each step are crucial. weebly.com Pathways may involve the initial synthesis of a functionalized benzoyl benzoic acid, which is then elaborated through subsequent reactions. For instance, a process exists for preparing substituted 2-benzoylbenzoic acids by reacting specific 3,3-diphenylphthalides with a lower alkanoic acid and water. google.com These strategies are essential when direct acylation is not feasible due to incompatible functional groups or poor regioselectivity. The development of continuous flow processes for synthesizing complex heterocyclic structures also highlights the move towards more controlled and scalable multi-step syntheses. figshare.com

Preparation of Benzoyl Chloride Intermediates and their Reactivity in Subsequent Synthesis

An alternative to using anhydrides in Friedel-Crafts acylation is the use of more reactive acyl chlorides. The parent benzoic acid of the target molecule can be converted into its corresponding benzoyl chloride, creating a highly reactive intermediate for further synthesis.

The preparation of benzoyl chlorides from benzoic acids is a standard transformation in organic chemistry. prepchem.com Common reagents for this conversion are listed in the table below. The byproducts of reactions using thionyl chloride and oxalyl chloride are gaseous, which simplifies purification. youtube.comchemicalbook.com

| Reagent | Formula | Byproducts | Reference |

| Thionyl chloride | SOCl₂ | SO₂, HCl | youtube.com |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | prepchem.com |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | chemicalbook.com |

Once formed, the benzoyl chloride is a versatile intermediate. It readily undergoes Friedel-Crafts acylation with aromatic compounds to yield benzophenones and related derivatives. It also reacts with alcohols to form esters and with amines to produce amides, opening pathways to a wide range of derivatives.

Derivatization Strategies for Structural Diversification

Structural diversification of a core molecule like this compound is crucial for applications such as drug discovery, where structure-activity relationships (SAR) are explored. Derivatization can be achieved by modifying the existing functional groups or by adding new substituents to the aromatic rings.

Research into related 2,5-substituted benzoic acid scaffolds has demonstrated effective derivatization strategies. nih.gov Although not starting from the title compound, these studies provide a blueprint for potential modifications. For example, the carboxylic acid group can be kept to maintain key interactions with biological targets, while substituents on the aromatic ring are varied to improve properties like binding affinity and selectivity. nih.gov In one such study, replacing a substituent resulted in a significant decrease in binding affinity, highlighting the importance of specific functional groups for biological activity. nih.gov

Modern synthetic methods, such as late-stage C-H activation, offer powerful tools for diversification. nih.gov For example, iridium-catalyzed directed amination allows for the introduction of amino groups onto a benzoic acid core, even in complex, drug-like molecules. nih.gov This approach enables the rapid generation of analogues for biological screening. nih.gov

Potential derivatization strategies for this compound could include:

Esterification or Amidation: Conversion of the carboxylic acid to various esters or amides.

Modification of the Ketone: Reduction to an alcohol or conversion to other functional groups.

Aromatic Substitution: Further substitution on the dimethoxy-substituted ring, guided by the directing effects of the existing groups.

Demethylation: Selective or complete demethylation of the methoxy groups to reveal hydroxyl functionalities, which can be further modified.

These strategies allow for the systematic exploration of the chemical space around the core structure, facilitating the development of analogues with tailored properties.

Synthesis of Substituted Benzoyl Analogues for Research Purposes

The synthesis of substituted 2-benzoylbenzoic acid analogues is a significant area of research, driven by the need for novel compounds with specific biological activities or for use as intermediates in the preparation of more complex molecules like dyes and pharmaceuticals. google.com Researchers employ various synthetic strategies to introduce a wide range of substituents onto the benzoyl or benzoic acid rings, thereby modulating the physicochemical and biological properties of the resulting molecules.

A common and foundational method for creating these structures is the Friedel-Crafts acylation reaction. google.comgoogle.com This reaction typically involves the acylation of an aromatic substrate, such as a substituted benzene, with phthalic anhydride or a substituted phthalic anhydride in the presence of a Lewis acid catalyst. google.comgoogle.com For instance, the synthesis of 2-(2,5-dimethyl-benzoyl)-benzoic acid has been accomplished through the Friedel-Crafts reaction of p-xylene (B151628) and phthalic anhydride using a chloroaluminate ionic liquid, [bmim]Cl*AlCl₃, as a catalyst and solvent. chemicalbook.com This method resulted in an 86% yield after 7 hours at 40°C. chemicalbook.com Similarly, 2-(4-ethylbenzoyl)benzoic acid has been synthesized by the reaction of ethylbenzene (B125841) and phthalic anhydride. google.com

Another strategic approach involves the modification of pre-existing structures. One patented method describes the preparation of substituted 2-benzoylbenzoic acids by reacting substituted 3,3-diphenylphthalides with a lower alkanoic acid, such as aqueous acetic acid, under reflux. google.com This process is particularly useful for producing pure, single-isomer substituted 2-benzoylbenzoic acids, which can be challenging to obtain via traditional Friedel-Crafts routes that may yield isomeric mixtures. google.com For example, 5-(dimethylamino)-2-[4-(dimethylamino)-benzoyl]benzoic acid was successfully produced using this phthalide (B148349) hydrolysis method. google.com

For more targeted research, particularly in drug discovery, highly functionalized analogues are often required. In the development of specific agonists for the lysophosphatidic acid (LPA) LPA₂ receptor, a series of sulfamoyl benzoic acid (SBA) analogues were designed and synthesized. nih.gov These complex syntheses involved multiple steps. For example, the synthesis of 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid was achieved through the coupling of N-butylamino-1,8-naphthalimide with substituted sulfonyl chlorides, followed by hydrolysis of the resulting ester. nih.gov This line of research highlights the intricate synthetic efforts undertaken to create bespoke benzoylbenzoic acid analogues for specific biological targets. nih.gov

The following table summarizes various synthetic approaches for creating substituted benzoylbenzoic acid analogues for research purposes.

| Target Analogue | Reactants | Catalyst/Reagents | Key Features | Reference |

| 2-(2,5-Dimethyl-benzoyl)-benzoic acid | p-Xylene, Phthalic anhydride | [bmim]Cl*AlCl₃ | Ionic liquid catalyzed Friedel-Crafts reaction. | chemicalbook.com |

| 5-(Dimethylamino)-2-[4-(dimethylamino)-benzoyl]benzoic acid | Crystal violet lactone (a 3,3-diphenylphthalide) | 85% aqueous acetic acid | Hydrolysis of a phthalide intermediate to yield a pure isomer. | google.com |

| 2-(4-Ethylbenzoyl)benzoic acid | Ethylbenzene, Phthalic anhydride | Modified silica-supported ionic liquid | Catalyzed Friedel-Crafts acylation. | google.com |

| Sulfamoyl benzoic acid (SBA) analogues | Various N-substituted butylamines, Substituted sulfonyl chlorides | K₂CO₃, LiOH | Multi-step synthesis for creating complex, biologically active analogues. | nih.gov |

Exploration of Regioselective and Stereoselective Synthesis Methodologies

The synthesis of specifically substituted 2-benzoylbenzoic acid analogues presents significant challenges in controlling regioselectivity. When using substituted aromatic compounds in classical Friedel-Crafts acylations with phthalic anhydride, the reaction can lead to a mixture of isomers, which are often difficult to separate. google.com This lack of regiocontrol diminishes the utility of the method for preparing pure, single-isomer compounds, necessitating the development of more strategic and regioselective synthetic routes. google.com

One powerful strategy for achieving regioselectivity is the use of directed ortho-metalation (DoM). A notable example involves the self-condensation of lithium ortho-lithiobenzoates to produce ortho-benzoylbenzoic acids. dtic.mil This process relies on the generation of a functionalized phenyllithium (B1222949) reagent at a low temperature (-100 °C) through halogen-metal exchange, for instance, between butyllithium (B86547) and an ortho-halogenated benzoic acid derivative. dtic.mil At this low temperature, other functional groups remain largely unreactive. Upon warming, the lithium atom and the ortho-carboxylate group interact, leading to a self-condensation reaction that selectively forms the desired ortho-benzoylbenzoic acid structure. This method provides a high degree of regiochemical control, directing the benzoyl group to the position ortho to the carboxylic acid, a feat not easily accomplished by other means. dtic.mil

The challenge of regioselectivity is a central theme in the synthesis of complex aromatic molecules. For instance, research into the synthesis of substituted benzofuranones has focused on developing reactions that allow for programmable substitution at any desired position, highlighting the broad importance of regiocontrol in organic synthesis. nih.gov While not directly involving 2-benzoylbenzoic acids, these explorations into regioselective preparations of other complex substituted aromatics underscore the ongoing efforts to develop versatile and precise synthetic tools. nih.gov

Stereoselectivity is generally not a primary consideration in the synthesis of the core 2-benzoylbenzoic acid structure, as the molecule is achiral. However, stereoselectivity would become critically important if the synthetic targets were analogues bearing chiral centers, either on the aromatic frameworks or within substituent groups, or if chiral catalysts were employed to induce atropisomerism in sterically hindered derivatives. As of now, the predominant focus in the literature for this class of compounds remains on achieving regiochemical control.

Analytical and Spectroscopic Characterization Methodologies in Research on 2 2,5 Dimethoxybenzoyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 2-(2,5-dimethoxybenzoyl)benzoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the two aromatic rings and the two methoxy (B1213986) groups.

The protons on the benzoic acid ring and the dimethoxy-substituted ring would appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. docbrown.info The exact chemical shifts and splitting patterns are influenced by the electronic effects of the carbonyl and methoxy substituents. The protons ortho to the carbonyl group are generally shifted downfield due to its electron-withdrawing nature. docbrown.info The two methoxy groups (-OCH₃) would each produce a singlet in the upfield region, likely around δ 3.7-4.0 ppm. The single proton of the carboxylic acid (-COOH) group would appear as a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, and its visibility can be affected by the solvent and concentration. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous compounds.

| Proton Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons | 7.0 - 8.2 | Multiplets (m) |

| Methoxy Protons (2 x OCH₃) | 3.7 - 4.0 | Singlets (s) |

| Carboxylic Acid Proton (COOH) | > 10.0 | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. oregonstate.edu Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired as proton-decoupled, meaning each unique carbon atom appears as a single line.

In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each of the 16 unique carbon atoms. Key diagnostic signals include:

Carbonyl Carbons: Two signals in the highly deshielded region (δ 160-200 ppm). The carboxylic acid carbonyl (C=O) typically appears around δ 165-180 ppm, while the ketone carbonyl is found further downfield, around δ 190-200 ppm. oregonstate.edu

Aromatic Carbons: A series of signals in the δ 110-160 ppm range. The carbons directly attached to the oxygen atoms of the methoxy groups (C-O) would be found in the more downfield portion of this range (approx. δ 150-160 ppm), while other aromatic carbons would resonate at slightly higher fields. oregonstate.edu

Methoxy Carbons: Two signals for the -OCH₃ groups would be present in the upfield region, typically around δ 55-60 ppm.

The presence of the correct number of signals in these characteristic regions provides strong evidence for the compound's structure.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Predicted data based on analogous compounds.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Ketone Carbonyl (C=O) | 190 - 200 |

| Carboxylic Acid Carbonyl (C=O) | 165 - 180 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H and C-C | 110 - 140 |

| Methoxy Carbons (OCH₃) | 55 - 60 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is a robust technique for analyzing volatile and thermally stable compounds. For less volatile compounds like carboxylic acids, a derivatization step, such as conversion to a trimethylsilyl (B98337) (TMS) ester, is often performed to increase volatility. childrensmercy.org

In the analysis of this compound (or its derivative), the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the analyte. The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses. For instance, analysis of the related 2-benzoylbenzoic acid shows prominent peaks corresponding to the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77. nih.gov A similar fragmentation yielding a dimethoxybenzoyl cation would be expected for the title compound.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. miamioh.edu This precision allows for the determination of a molecule's elemental composition, distinguishing it from other compounds that may have the same nominal mass.

For this compound (molecular formula C₁₆H₁₄O₅), the calculated exact mass is 286.0841 Da. An HRMS analysis, typically using a soft ionization technique like ESI, would aim to detect an ion (e.g., the deprotonated molecule [M-H]⁻ at m/z 285.0768 or the sodium adduct [M+Na]⁺ at m/z 309.0739) and measure its mass with high accuracy. A close match between the measured mass and the calculated mass provides strong confirmation of the assigned molecular formula. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, non-volatile, and thermally labile molecules. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. nih.gov

For this compound, ESI-MS in negative ion mode would be expected to readily produce the deprotonated molecular ion [M-H]⁻ at m/z 285.1. Tandem MS (MS/MS) experiments, where this ion is isolated and fragmented, can provide further structural details. A characteristic fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. docbrown.info This would result in a prominent fragment ion at m/z 241.1 for the title compound. Further fragmentation of this ion could then provide more information about the substituted benzophenone (B1666685) core.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone for identifying the functional groups present within a molecule. By measuring the vibrations of bonds, techniques like Infrared (IR) spectroscopy offer a molecular fingerprint.

Infrared (IR) spectroscopy is instrumental in confirming the presence of key functional groups in this compound. The IR spectrum is characterized by absorption bands corresponding to specific bond vibrations. For this compound, the most significant absorptions are associated with the carboxylic acid and ketone carbonyl groups, the hydroxyl group, carbon-oxygen bonds of the ether and carboxylic acid, and the aromatic rings.

The analysis of related structures, such as benzoic acid and its derivatives, provides a basis for interpreting the spectrum of this compound. In benzoic acid, a very broad absorption band is typically observed in the region of 3300–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, broadened by hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid in aryl carboxylic acids appears as a strong peak between 1700 and 1680 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations for the carboxylic acid group are found in the 1320–1210 cm⁻¹ region. docbrown.info

For this compound, the spectrum would be expected to show these characteristic carboxylic acid peaks, alongside absorptions for the benzoyl ketone's C=O stretch, the aryl ether C-O stretches, and aromatic C-H and C=C vibrations. The NIST WebBook provides gas-phase IR spectrum data for the closely related 2,5-Dimethoxybenzoic acid, which can serve as a reference. nist.gov The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, containing a complex pattern of overlapping vibrations that is unique to the specific molecule. docbrown.info

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Ketone | C=O Stretch | ~1680 |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ether | C-O Stretch | 1250 - 1000 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

Elemental Analysis for Compositional Verification and Purity Assessment

The theoretical elemental composition is calculated from the molecular formula, which for this compound is C₁₆H₁₄O₃. The molecular weight of this compound is 270.28 g/mol . The expected percentages of carbon, hydrogen, and oxygen are compared against the values obtained from experimental analysis, typically performed using a combustion analyzer. A close correlation between the theoretical and experimental values provides strong evidence for the compound's identity and purity. For instance, benzoic acid is often used as a standard for elemental analysis, with its composition being 68.8% Carbon, 5.0% Hydrogen, and 26.2% Oxygen. sigmaaldrich.com

Table 2: Theoretical Elemental Composition of this compound (C₁₆H₁₄O₃)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 16 | 192.176 | 71.13 |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 5.22 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 23.65 |

| Total | | | 270.28 | 100.00 |

Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatographic methods are indispensable for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common techniques employed in research involving this compound.

HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of research on this compound, HPLC is primarily used to assess the purity of synthesized samples and to analyze reaction mixtures.

A typical HPLC method for an aromatic carboxylic acid like this would involve reverse-phase chromatography. sielc.com In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of an acid like phosphoric acid or formic acid added to ensure the carboxylic acid remains in its protonated, less polar form, leading to better peak shape and retention. sielc.comhelixchrom.com Detection is commonly achieved using a UV detector, as the aromatic rings and carbonyl groups in the molecule absorb UV light. researchgate.netust.edu The retention time, the time it takes for the compound to pass through the column, is a characteristic feature that can be used for identification when compared to a standard, while the peak area is proportional to the concentration, allowing for quantification. ust.edu

Table 3: Typical HPLC Parameters for Analysis of Aromatic Acids

| Parameter | Description |

|---|---|

| Column | Reverse-phase (e.g., C18, 4.6x150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and/or Methanol with acidified water (e.g., 20 mM ammonium (B1175870) formate (B1220265) pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230-255 nm |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. In the synthesis of this compound and its derivatives, TLC is an invaluable tool for tracking the consumption of starting materials and the formation of the product.

The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate of glass or aluminum. A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, often a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent, moves up the plate by capillary action. Separation occurs as the components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases.

The positions of the separated spots are visualized, commonly under UV light, where compounds with a UV chromophore (like the aromatic rings in the target molecule) will appear as dark spots. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the compounds. By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, a researcher can qualitatively assess the reaction's progress.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| 2,5-Dimethoxybenzoic acid |

| Acetonitrile |

| Methanol |

| Phosphoric acid |

| Formic acid |

| Hexane |

| Ethyl acetate |

Research Applications and Broader Methodological Contributions of 2 2,5 Dimethoxybenzoyl Benzoic Acid Scaffolds

Development of Structure-Activity Relationship (SAR) Models for Benzoyl Derivatives

The 2-(2,5-dimethoxybenzoyl)benzoic acid framework is instrumental in the development of structure-activity relationship (SAR) models, particularly for benzoyl derivatives. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. The defined substitution pattern of the this compound scaffold provides a consistent core structure, allowing researchers to systematically modify peripheral functional groups and analyze the resulting changes in biological effect.

Systematic modifications of the substituents on the 2,5-substituted benzoic acid core have allowed for the elucidation of key structural requirements for potent and selective inhibition. For instance, studies have shown that the nature and size of the substituents introduced onto this aromatic scaffold can significantly alter the binding mode and occupancy of hydrophobic pockets within the target protein. researchgate.net This detailed understanding, derived from SAR models based on scaffolds like this compound, is critical for the rational design of more effective therapeutic agents.

The following interactive data table summarizes key findings from SAR studies on 2,5-substituted benzoic acid derivatives as Mcl-1/Bfl-1 inhibitors, highlighting the influence of different substituents on their inhibitory activity.

| Compound ID | R1 Group | R2 Group | Mcl-1 Ki (nM) | Bfl-1 Ki (nM) |

| 1 | Phenethylthio | Phenylsulfonamide | 1500 | 1500 |

| 2 | H | Phenylsulfonamide | >50000 | >100000 |

| 24 | Optimized Thioether | Optimized Sulfonamide | 100 | 100 |

This table illustrates the significant contribution of the substituents at the R1 and R2 positions to the binding affinity for Mcl-1 and Bfl-1, demonstrating the principles of SAR. researchgate.netresearchgate.net

Role as a Key Intermediate in the Synthesis of Complex Molecules and Research Probes

The this compound scaffold is a valuable key intermediate in the multi-step synthesis of more complex molecules and specialized research probes. Its inherent functionality, including the carboxylic acid and ketone groups, provides reactive handles for a variety of chemical transformations, making it a versatile building block in organic synthesis.

A closely related compound, 2,5-dimethoxybenzoic acid, has been successfully employed as a precursor in the total synthesis of natural products, such as the galbulimima alkaloid GB 13. sigmaaldrich.com It has also been utilized in the synthesis of 3,4-dihydrofluoren-2(1H)-ones through reductive alkylation. sigmaaldrich.com These examples underscore the synthetic utility of the 2,5-dimethoxy-substituted aromatic ring system. The presence of the additional benzoyl group in this compound expands its synthetic potential, allowing for the introduction of further molecular complexity.

The reactivity of the ketone and carboxylic acid functionalities allows for the construction of diverse molecular architectures. For instance, the carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone can undergo reactions such as reduction, addition, or condensation. This dual reactivity makes the this compound scaffold an attractive starting material for the synthesis of novel heterocyclic compounds and other intricate molecular frameworks. The dimethoxy substituents can also be chemically modified, for example, through demethylation to yield hydroxyl groups, which can then be used for further functionalization.

Contributions to Novel Chemical Reaction Methodologies and Discovery

The this compound scaffold and related 2-aroylbenzoic acids have contributed to the development of novel chemical reaction methodologies. The unique juxtaposition of the ketone and carboxylic acid functionalities allows for intramolecular reactions and facilitates unique transformations that are not readily achievable with simpler starting materials.

For example, 2-acylbenzoic acids are known to be versatile synthons for the construction of a variety of heterocyclic systems, including phthalides, isochromanones, isoindolines, and phthalazinones. researchgate.net The development of new synthetic routes to these important classes of compounds often relies on the reactivity of the 2-aroylbenzoic acid core. The specific electronic properties conferred by the dimethoxy substituents on the this compound scaffold can influence the course and efficiency of these cyclization reactions, potentially leading to the discovery of new and improved synthetic methods.

Furthermore, the benzophenone (B1666685) core of the scaffold can participate in various photochemical reactions, such as the Norrish type II reaction, which can be exploited to generate novel molecular structures. The substitution pattern of the aromatic rings can significantly impact the photochemical behavior of the molecule, and the study of compounds like this compound can provide valuable insights into these processes, thereby contributing to the broader understanding and application of photochemical methodologies in organic synthesis.

Application in the Design and Synthesis of Compound Libraries for Academic Screening Initiatives

The this compound scaffold is an excellent candidate for the design and synthesis of compound libraries for academic high-throughput screening (HTS) initiatives. u-strasbg.frnih.gov The concept of scaffold-based library design is central to modern drug discovery, where a common core structure is systematically decorated with a variety of substituents to generate a diverse collection of related molecules. nih.gov

The structural features of this compound make it particularly amenable to this approach. The two aromatic rings and the carboxylic acid group provide multiple points for diversification. For example, a library of amides can be readily prepared by reacting the carboxylic acid with a diverse set of amines. Similarly, the aromatic rings can be further functionalized through electrophilic aromatic substitution or other cross-coupling reactions, allowing for the introduction of a wide range of chemical functionalities.

The resulting compound library, based on the this compound scaffold, would possess significant structural diversity while maintaining a common core, which is ideal for exploring the structure-activity relationships of a particular biological target. Academic screening centers can utilize such libraries to identify novel hit compounds for a wide range of diseases. The physicochemical properties of the scaffold, influenced by the dimethoxy groups, can also be fine-tuned through chemical modification to optimize the drug-like properties of the library members. The use of well-defined scaffolds like this compound is crucial for generating high-quality screening libraries that can accelerate the pace of academic drug discovery. u-strasbg.fr

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,5-Dimethoxybenzoyl)benzoic acid, and how are intermediates characterized?

- Methodological Answer : A key route involves Friedel-Crafts acylation, where 2,5-dimethoxybenzoyl chloride reacts with benzoic acid derivatives under Lewis acid catalysis (e.g., AlCl₃). Intermediates are typically characterized via -NMR and -NMR to confirm regioselectivity and purity. For example, crystallography studies (e.g., single-crystal X-ray diffraction) validate stereochemical outcomes, as seen in related dimethoxybenzoyl compounds .

Q. How can researchers optimize the yield of this compound during synthesis?

- Methodological Answer : Yield optimization requires controlling reaction temperature (60–80°C) and solvent polarity. Polar aprotic solvents like dichloromethane enhance electrophilic substitution. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Evidence from analogous esterification reactions suggests yields >70% are achievable with rigorous drying of reagents .

Q. What analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy : -NMR identifies methoxy (-OCH₃) and carbonyl (C=O) groups (δ ~3.8 ppm for OCH₃ and ~170 ppm for C=O in -NMR).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: 316.0954). MALDI-TOF with matrices like 2,5-dihydroxybenzoic acid (DHB) enhances ionization efficiency .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally similar benzoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in the benzoyl group may shift NMR peaks. Computational modeling (DFT calculations) predicts stable conformers, while variable-temperature NMR (VT-NMR) detects dynamic equilibria. Cross-validation with IR spectroscopy (C=O stretch ~1680 cm⁻¹) and X-ray data clarifies ambiguities .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Common byproducts (e.g., demethylated analogs) arise from over-acylation or hydrolysis. Strategies include:

- Protection/Deprotection : Use TMS-protected methoxy groups to prevent demethylation.

- Reagent Stoichiometry : Limit AlCl₃ to 1.2 equivalents to avoid side reactions.

- Inert Atmosphere : Reduces oxidation of intermediates, as moisture-sensitive steps (e.g., acylation) require anhydrous conditions .

Q. How does this compound interact with biological targets, and what assays validate its activity?

- Methodological Answer : Its structural similarity to salicylic acid derivatives suggests potential as an enzyme inhibitor (e.g., cyclooxygenase). Assays include:

- Enzyme Inhibition : Measure IC₅₀ via spectrophotometric monitoring of prostaglandin production.

- Molecular Docking : Predict binding affinity to COX-2 active sites using AutoDock Vina.

- In Vivo Models : Evaluate anti-inflammatory activity in murine carrageenan-induced edema models, comparing efficacy to aspirin .

Q. What advanced chromatographic methods separate this compound from complex mixtures?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water. Retention time (~8.5 min) is calibrated against standards.

- TLC : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) visualize spots under UV (254 nm).

- Preparative HPLC : Scale-up purification for >95% purity, critical for biological assays .

Experimental Design Considerations

Q. How to design stability studies for this compound under varying pH and temperature?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.